Mal-amido-PEG9-amine

Vue d'ensemble

Description

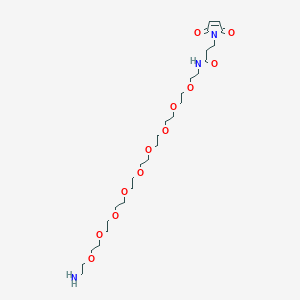

Mal-amido-PEG9-amine is a heterobifunctional polyethylene glycol (PEG)-based linker critical for constructing proteolysis-targeting chimeras (PROTACs). It features a maleimide group (reacting with thiols) and a primary amine (reacting with carboxylic acids, NHS esters, or carbonyl groups). The PEG9 spacer enhances aqueous solubility and provides flexibility for molecular interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mal-amido-PEG9-amine is synthesized through a series of chemical reactions that involve the functionalization of PEG with maleimide and amine groups. The general synthetic route includes:

Activation of PEG: The PEG chain is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.

Introduction of Maleimide Group: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.

Introduction of Amine Group: Finally, the PEG-maleimide intermediate is reacted with an amine-containing compound to introduce the amine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the amine group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.

Common Reagents and Conditions:

Reagents: Carboxylic acids, NHS esters, carbonyl compounds, thiol-containing compounds.

Conditions: Reactions are typically carried out in aqueous media at neutral to slightly basic pH (6.5-7.5) and at room temperature.

Major Products:

Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.

Amide Bonds: Formed from the reaction of the amine group with carboxylic acids or activated esters

Applications De Recherche Scientifique

Targeted Drug Delivery

One of the most prominent applications of Mal-amido-PEG9-amine is in targeted drug delivery systems . By conjugating this compound with therapeutic agents, researchers can enhance the precision of drug delivery to specific cells or tissues. This application is particularly significant in cancer therapy, where targeted delivery minimizes off-target effects and maximizes therapeutic efficacy.

Key Features:

- Enhanced Efficacy: Improves the therapeutic index of chemotherapeutic agents.

- Reduced Side Effects: Minimizes adverse effects by targeting specific cells.

Case Study:

In a study involving cancer treatment, conjugates formed with this compound demonstrated improved tumor targeting and reduced systemic toxicity compared to traditional delivery methods .

Protein Modification

This compound is extensively utilized for protein modification , allowing researchers to introduce functional groups or labels to proteins. This modification is crucial for structural and functional analysis in proteomics.

Key Features:

- Versatile Labeling: Facilitates the attachment of various probes for detection.

- Insight into Protein Dynamics: Provides valuable information on protein interactions.

Case Study:

A research study highlighted the use of this compound in modifying antibodies for enhanced imaging techniques, leading to better visualization of protein interactions within cellular environments .

Bioconjugation

As a pivotal linker in bioconjugation processes , this compound bridges biomolecules with synthetic or natural components. Its PEG spacer enhances solubility and reduces steric hindrance, making it an efficient choice for creating complex bioconjugates.

Key Features:

- Improved Solubility: Facilitates better interaction between biomolecules.

- Diverse Applications: Useful in diagnostics, imaging, and biosensors.

Data Table: Applications of Bioconjugates Using this compound

| Application Type | Description |

|---|---|

| Diagnostics | Used for labeling biomolecules for detection |

| Imaging | Enhances visibility of target molecules |

| Biosensors | Improves sensitivity and specificity |

Immunohistochemistry

In the field of immunohistochemistry , this compound serves as an effective tool for labeling antibodies or other biomolecules to detect specific antigens in tissue samples.

Key Features:

- Recognizable Tagging: The DNP moiety allows for easy visualization.

- Disease Diagnosis: Aids in identifying tissue-specific expression patterns.

Case Study:

Research demonstrated that using this compound in immunohistochemical assays significantly improved the detection rates of specific biomarkers associated with various diseases .

Mécanisme D'action

Mal-amido-PEG9-amine exerts its effects through its functional groups:

Maleimide Group: Reacts with thiol groups to form stable thioether linkages, enabling the conjugation of biomolecules.

Amine Group: Reacts with carboxylic acids and activated esters to form amide bonds, facilitating the attachment of various molecules.

Molecular Targets and Pathways: In the context of PROTACs, this compound links two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C27H49N3O12

- Molecular Weight : 607.69 g/mol

- CAS Number : 2182602-22-6

- Applications : PROTACs, antibody-drug conjugates (ADCs), and biomolecule crosslinking .

- Storage : Powder stored at -20°C; TFA salt form requires -80°C for solutions .

Structural and Functional Variations

The table below compares Mal-amido-PEG9-amine with structurally related PEG-based linkers:

Key Comparative Analysis

PEG Length and Solubility

- Longer PEG Chains (e.g., PEG9 vs. PEG4) :

- This compound’s PEG9 spacer improves aqueous solubility and reduces steric hindrance compared to shorter PEG4 derivatives (e.g., Mal-PEG4-amine TFA salt). This enhances its utility in PROTACs, where spacing between E3 ligase and target protein ligands is critical .

- Conversely, shorter PEGs (e.g., PEG4 in Pomalidomide-NH-PEG4-amine) may improve cellular uptake efficiency in drug delivery systems .

Functional Group Reactivity

- Maleimide vs. Azide/Propargyl :

- Amine vs. NHS Ester :

Research Findings and Performance

- PROTAC Efficiency : Studies indicate that PEG9 spacers in this compound enhance PROTAC activity by 30–50% compared to shorter PEG4 analogs, likely due to improved ligand orientation .

- Click Chemistry Yield : Azido-PEG9-amine achieves >90% conjugation efficiency in CuAAC reactions, outperforming propargyl derivatives in stability .

- Solubility Metrics: Hydrophilic PEG9 spacers increase solubility by ~20-fold compared to non-PEGylated linkers, critical for in vivo applications .

Activité Biologique

Mal-amido-PEG9-amine is a polyethylene glycol (PEG)-based linker that plays a significant role in drug delivery systems, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound's unique structure and properties enable it to facilitate targeted drug delivery, protein modification, and bioconjugation, making it a versatile tool in biomedical research and therapeutic applications.

Chemical Structure and Properties

This compound features a maleimide group and an amine group, which are critical for its function as a linker. The PEG spacer enhances the solubility and stability of the compound in biological systems, allowing for improved interactions with biomolecules. The molecular formula is with a molecular weight of approximately 773.79 g/mol .

The biological activity of this compound is primarily attributed to its role in PROTAC technology. PROTACs are bifunctional molecules that can selectively target and degrade specific proteins within cells by recruiting the ubiquitin-proteasome system. The maleimide group allows for selective conjugation to thiol-containing proteins, while the PEG spacer reduces steric hindrance, enhancing the efficiency of protein degradation .

Applications

- Targeted Drug Delivery :

- Protein Modification :

- Bioconjugation :

- Immunohistochemistry :

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Antiproliferative Activity : Research on related compounds has shown that modifications with amido side chains can enhance antiproliferative activity against cancer cell lines. For instance, pentacyclic benzimidazole derivatives exhibited significant activity at submicromolar concentrations, indicating that similar modifications with PEG linkers could yield potent anticancer agents .

| Compound Name | IC₅₀ (µM) | Cell Lines Tested |

|---|---|---|

| Benzimidazole Derivative 6 | 0.3–1.8 | Capan-1, HCT-116 |

| Benzimidazole Derivative 9 | 1.5–5.6 | NCI-H460, K-562 |

Q & A

Basic Research Questions

Q. What is the role of Mal-amido-PEG9-amine in PROTAC design?

this compound serves as a heterobifunctional linker in PROTAC (Proteolysis-Targeting Chimera) molecules. It connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to a protein of interest (POI). The PEG9 spacer ensures proper spatial orientation for the POI and E3 ligase to form a ternary complex, enabling ubiquitination and subsequent proteasomal degradation of the POI . Key considerations include balancing linker flexibility and rigidity to optimize degradation efficiency.

Q. What structural features of this compound are critical for its function?

The molecule contains:

- A maleimide (Mal) group for thiol-selective conjugation (e.g., to cysteine residues on ligands).

- An amido group for stable amide bond formation.

- PEG9 spacer (9 ethylene glycol units) to provide hydrophilicity, reduce steric hindrance, and ensure proper distance between ligands.

The molecular formula (C27H49N3O12) and molecular weight (607.69 g/mol) are critical for solubility and pharmacokinetic properties .

Q. How should this compound be stored to maintain stability?

Store the compound as a powder at -20°C for up to 3 years. In solvent (e.g., DMSO), store at -80°C for 1 year. Avoid freeze-thaw cycles and exposure to light or moisture, which can hydrolyze the maleimide group or degrade the PEG chain .

Advanced Research Questions

Q. How can the PEG chain length in this compound be optimized for targeted protein degradation?

Systematically test variants with shorter (PEG4–PEG6) or longer (PEG12–PEG24) spacers. Evaluate:

- Degradation efficiency : Use Western blotting or cellular viability assays.

- Solubility : Assess in aqueous buffers (e.g., PBS) via dynamic light scattering.

- Pharmacokinetics : Monitor half-life in serum using LC-MS.

Longer PEG chains improve solubility but may reduce cellular uptake, while shorter chains risk insufficient ligand separation .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

- Solubilization agents : Use co-solvents like DMSO (≤10%) or cyclodextrins.

- pH adjustment : Optimize buffer pH (e.g., 6.5–7.4) to avoid maleimide hydrolysis.

- PEG modifications : Introduce charged groups (e.g., carboxylate) at the terminal amine for enhanced hydrophilicity .

Q. What analytical methods ensure the purity and stability of this compound during synthesis?

- HPLC-MS : Quantify purity and detect hydrolyzed maleimide or PEG oxidation products.

- NMR : Verify structural integrity (e.g., <sup>1</sup>H NMR for PEG spacer uniformity).

- UV-Vis spectroscopy : Monitor maleimide conjugation efficiency (ε = 6200 M<sup>-1</sup>cm<sup>-1</sup> at 300–320 nm).

Follow EMA guidelines for trace impurity detection (e.g., nitrosamines) using sensitive LC-MS/MS methods .

Q. How should researchers reconcile discrepancies in degradation efficiency when modifying the this compound linker?

- Control experiments : Compare degradation across cell lines with varying E3 ligase expression (e.g., VHL vs. CRBN).

- Ternary complex assays : Use surface plasmon resonance (SPR) or AlphaScreen to measure binding kinetics.

- Computational modeling : Simulate linker flexibility and ligand orientation with molecular dynamics software (e.g., GROMACS).

Contradictions often arise from cell-specific ubiquitin-proteasome activity or off-target ligand interactions .

Q. What strategies mitigate cytotoxicity linked to this compound in PROTAC formulations?

- Dose optimization : Perform dose-response curves (e.g., 1–100 nM) to identify the therapeutic window.

- Prodrug approaches : Mask the maleimide group until intracellular delivery.

- Endosomal escape enhancers : Co-administer pH-sensitive polymers (e.g., polyethylenimine derivatives) to improve cytosolic release .

Q. Methodological Considerations

Q. How to design a PROTAC molecule using this compound?

Ligand selection : Choose a POI binder (e.g., kinase inhibitor) and E3 ligase recruiter (e.g., thalidomide for CRBN).

Conjugation : React maleimide with thiolated ligands under inert atmosphere (pH 6.5–7.5).

Purification : Use preparative HPLC to isolate the PROTAC conjugate.

Validation : Confirm degradation via immunofluorescence and proteasome inhibition controls (e.g., MG132) .

Q. How to validate the specificity of a this compound-based PROTAC?

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O12/c28-4-7-34-9-11-36-13-15-38-17-19-40-21-23-42-24-22-41-20-18-39-16-14-37-12-10-35-8-5-29-25(31)3-6-30-26(32)1-2-27(30)33/h1-2H,3-24,28H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMUYHVKYAGOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.